molecular formula C11H15NO2S B13165456 2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid

2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid

Katalognummer: B13165456
Molekulargewicht: 225.31 g/mol
InChI-Schlüssel: VKJNKMBJWVBWMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent reactions introduce the 3-methylcyclopentyl group and the acetic acid functionality .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and metal-free processes to enhance efficiency and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Wissenschaftliche Forschungsanwendungen

2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the 3-methylcyclopentyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H15NO2S

Molekulargewicht

225.31 g/mol

IUPAC-Name

2-[2-(3-methylcyclopentyl)-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C11H15NO2S/c1-7-2-3-8(4-7)11-12-9(6-15-11)5-10(13)14/h6-8H,2-5H2,1H3,(H,13,14)

InChI-Schlüssel

VKJNKMBJWVBWMV-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(C1)C2=NC(=CS2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.